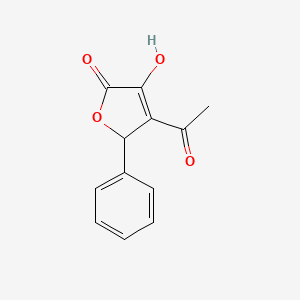
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- is a heterocyclic organic compound that features a furanone ring with acetyl, hydroxy, and phenyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- typically involves the reaction of tryptamine, aromatic aldehyde, and methyl acetylpyruvate. The mixture is heated briefly and then stirred at room temperature for one day . This method allows for the efficient production of the compound with high yield.
Industrial Production Methods
While specific industrial production methods for 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) and nitric acid (HNO₃).
Major Products
Oxidation: The major product is 4-acetyl-3-oxo-5-phenyl-2(5H)-furanone.
Reduction: The major product is 4-(1-hydroxyethyl)-3-hydroxy-5-phenyl-2(5H)-furanone.
Substitution: Products vary depending on the substituent introduced to the phenyl ring.
Aplicaciones Científicas De Investigación
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- can be compared with other similar compounds, such as:
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-methyl-: Similar structure but with a methyl group instead of a phenyl group.
2(5H)-Furanone, 4-acetyl-3-hydroxy-5-ethyl-: Similar structure but with an ethyl group instead of a phenyl group.
The uniqueness of 2(5H)-Furanone, 4-acetyl-3-hydroxy-5-phenyl- lies in its phenyl substituent, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
21053-80-5 |
|---|---|
Fórmula molecular |
C12H10O4 |
Peso molecular |
218.20 g/mol |
Nombre IUPAC |
3-acetyl-4-hydroxy-2-phenyl-2H-furan-5-one |
InChI |
InChI=1S/C12H10O4/c1-7(13)9-10(14)12(15)16-11(9)8-5-3-2-4-6-8/h2-6,11,14H,1H3 |
Clave InChI |
NAONGLJFJCQBGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=O)OC1C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


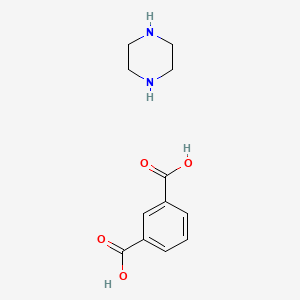
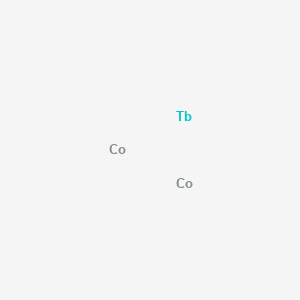
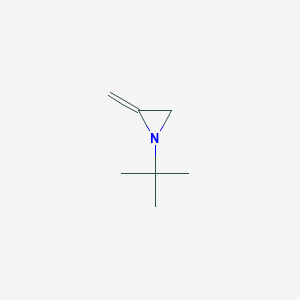
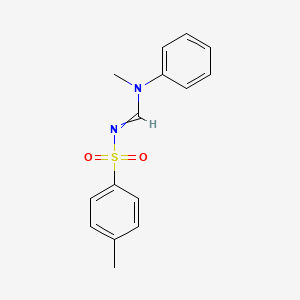
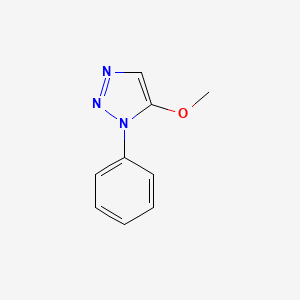

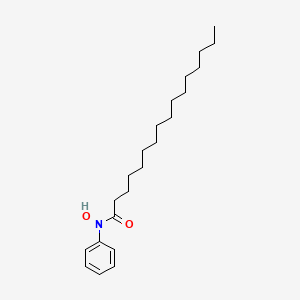
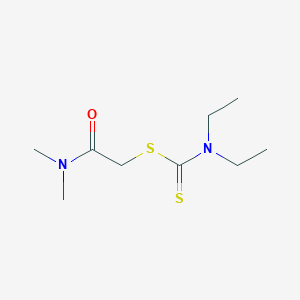
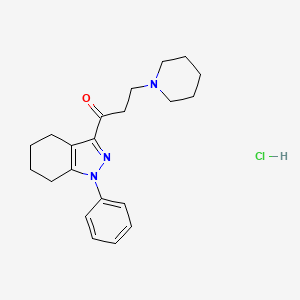
![4,9-Dioxatricyclo[4.4.0.0~2,7~]decane-3,5,8,10-tetrone](/img/structure/B14714196.png)
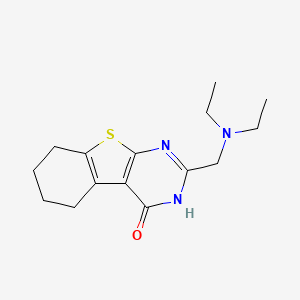
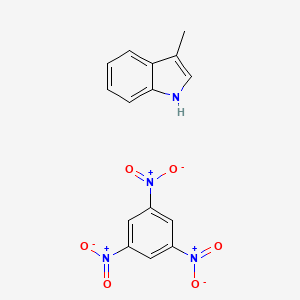
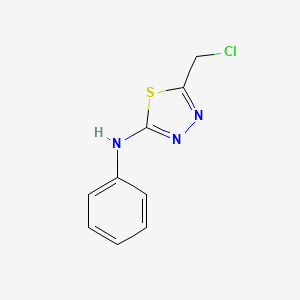
![Methyl(phenyl)bis[(propan-2-yl)oxy]silane](/img/structure/B14714213.png)
